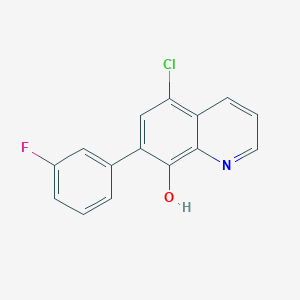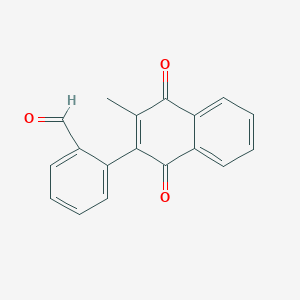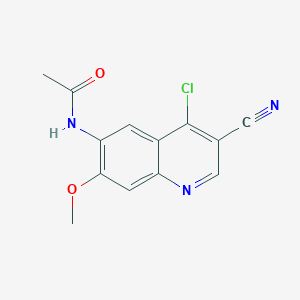
N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide is a quinoline derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro, cyano, and methoxy group on the quinoline ring, along with an acetamide group. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide typically involves the cyclization of o-[(2-cyanovinyl)amino]benzoate in the presence of a base such as tBuONa in tBuOH. This reaction yields 3-cyano-4-hydroxyquinoline, which is then further reacted to introduce the chloro, methoxy, and acetamide groups .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. The final product is obtained with high purity, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of hydroxylated quinoline derivatives.
Scientific Research Applications
N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and chloro groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
- N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its ethoxy analog, the methoxy group can lead to different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C13H10ClN3O2 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide |
InChI |
InChI=1S/C13H10ClN3O2/c1-7(18)17-11-3-9-10(4-12(11)19-2)16-6-8(5-15)13(9)14/h3-4,6H,1-2H3,(H,17,18) |
InChI Key |
TYJFVYISYHLVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



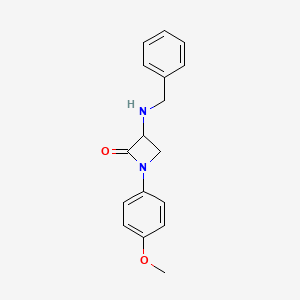


![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
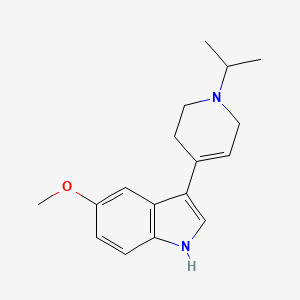
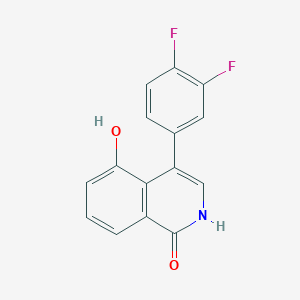


![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)

